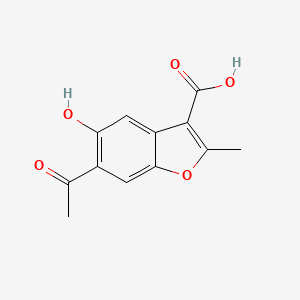

6-Acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid

Description

Properties

CAS No. |

63529-83-9 |

|---|---|

Molecular Formula |

C12H10O5 |

Molecular Weight |

234.20 g/mol |

IUPAC Name |

6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid |

InChI |

InChI=1S/C12H10O5/c1-5(13)7-4-10-8(3-9(7)14)11(12(15)16)6(2)17-10/h3-4,14H,1-2H3,(H,15,16) |

InChI Key |

KRJYAFAFVWKQOJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=CC(=C(C=C2O1)C(=O)C)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Direct Synthesis from Esters via Friedel-Crafts Acylation and Subsequent Hydrolysis

One well-established method starts from acetic acid 2-methyl-benzofuran-6-yl ester as the precursor. The key steps include:

- Friedel-Crafts acylation using aluminum trichloride and oxalyl chloride in dichloromethane at low temperature (0–20 °C) to introduce the acetyl group at position 6 of the benzofuran ring.

- The reaction mixture is then quenched with methanol, followed by treatment with potassium carbonate in methanol at room temperature for 16 hours to hydrolyze the ester to the corresponding carboxylic acid.

- The product is purified by flash chromatography, yielding 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid with a high yield of approximately 93%.

Reaction conditions summary:

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | AlCl3, oxalyl chloride, DCM | 0–20 °C | ~2.3 hours | - | Friedel-Crafts acylation |

| 2 | Methanol quench | 0 °C | - | - | Quenching step |

| 3 | K2CO3 in methanol | 20 °C | 16 hours | 93 | Ester hydrolysis to acid |

| Purification | Flash chromatography (25% EtOAc/Hexanes) | Room temp | - | - | Final purification |

This method is efficient and scalable, providing a reliable route to the target acid with good purity and yield.

Selective Methylation and Halogenation of the Starting Acid

Starting from This compound , selective methylation and halogenation reactions have been employed to generate derivatives and to confirm synthetic pathways:

- Methylation: Using potassium carbonate and dimethyl sulfate in acetone under reflux conditions (5–10 hours), selective mono- or dimethylation occurs at the hydroxy and carboxylic acid groups, yielding methyl ethers and methyl esters.

- Halogenation: Bromination or chlorination is performed on the acetyl group or aromatic ring positions using molecular bromine or chlorine sources, often in solvents like chloroform or acetic acid. This leads to substitution at the acetyl methyl group or aromatic carbons, especially at position 4 adjacent to the hydroxy group.

- These transformations are useful for preparing halogenated derivatives for further biological evaluation.

Typical methylation reaction conditions:

| Reagents | Solvent | Temperature | Time | Yield (%) | Product Description |

|---|---|---|---|---|---|

| This compound + K2CO3 + (CH3O)2SO2 | Acetone | Reflux | 5 h | 87 | Mono-methylated product (methoxy substitution) |

| Same + excess (CH3O)2SO2 | Acetone | Reflux | 10 h | 78 | Dimethylated product (methoxy and methyl ester) |

- Bromination of methylated derivatives with bromine in chloroform or acetic acid leads to substitution on the acetyl methyl group or aromatic ring.

- Bromination of amide derivatives (prepared via oxalyl chloride and ammonium hydroxide) also yields brominated benzofuran derivatives.

These methods provide a versatile platform for structural diversification of the benzofuran core.

Oxidative Coupling and Cyclization Approaches for 5-Hydroxybenzofuran Core Formation

An alternative synthetic strategy involves the oxidative coupling of β-dicarbonyl compounds with hydroquinones mediated by hypervalent iodine reagents such as phenyliodine(III) diacetate (PIDA):

- This method enables direct functionalization of aromatic C(sp²)–H bonds to form 5-hydroxybenzofuran derivatives.

- The reaction is typically carried out in chlorobenzene at elevated temperatures (~95 °C) for 6 hours in the presence of zinc iodide as a catalyst.

- The yields of 5-hydroxybenzofuran products can reach up to 96%, depending on the substrate scope.

- This approach is advantageous for synthesizing diverse 5-hydroxybenzofuran derivatives with various acyl substituents, including acetyl groups.

| Reagents | Solvent | Catalyst | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| β-Dicarbonyl compound + hydroquinone + PIDA + ZnI2 | Chlorobenzene | ZnI2 | 95 °C | 6 h | Up to 96 | Oxidative coupling and cyclization |

This method offers a modern, efficient route to 5-hydroxybenzofuran frameworks, potentially applicable to the synthesis of this compound derivatives.

Multistep Functional Group Transformations for Derivative Synthesis

Further transformations of the acid include:

- Conversion to amide derivatives by reaction with oxalyl chloride followed by ammonium hydroxide treatment.

- Bromination of amide or ester derivatives to introduce halogen atoms selectively on the aromatic ring or methyl groups.

- Hydrolysis of methyl esters back to acids under alkaline conditions.

- Reduction of halogenated acetyl groups to hydroxyl derivatives.

These steps are typically performed to explore structure-activity relationships in medicinal chemistry contexts and to improve physicochemical properties such as solubility.

Summary Table of Key Preparation Methods

| Method Type | Starting Material | Key Reagents/Conditions | Product Type | Yield (%) | Notes |

|---|---|---|---|---|---|

| Friedel-Crafts acylation + hydrolysis | Acetic acid 2-methyl-benzofuran-6-yl ester | AlCl3, oxalyl chloride, MeOH, K2CO3, DCM, MeOH | This compound | 93 | High yield, scalable |

| Methylation | This compound | K2CO3, dimethyl sulfate, acetone, reflux | Mono- and dimethylated derivatives | 78–87 | Selective methylation at OH and COOH |

| Halogenation | Methylated or amide derivatives | Br2 or Cl2, chloroform or acetic acid | Halogenated benzofuran derivatives | Variable | Substitution on acetyl or aromatic ring |

| Oxidative coupling and cyclization | β-Dicarbonyl compounds + hydroquinones | PIDA, ZnI2, chlorobenzene, 95 °C, 6 h | 5-Hydroxybenzofuran derivatives | Up to 96 | Efficient C–H functionalization |

| Amide formation and further halogenation | This compound | Oxalyl chloride, NH4OH, Br2/acetic acid | Amide and brominated derivatives | Variable | For derivative synthesis and SAR studies |

Chemical Reactions Analysis

Types of Reactions: 6-Acetyl-5-hydroxy-2-methylbenzofuran-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the carboxylic acid group results in an alcohol .

Scientific Research Applications

6-Acetyl-5-hydroxy-2-methylbenzofuran-3-carboxylic acid has a wide range of scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

Industry: It is used in the production of pharmaceuticals and other fine chemicals

Mechanism of Action

The mechanism of action of 6-Acetyl-5-hydroxy-2-methylbenzofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups play crucial roles in its biological activity. For instance, the compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed effects .

Comparison with Similar Compounds

The compound’s structural analogs include methylated esters (I, II) and halogenated derivatives (III–VII), synthesized via methylation and halogenation reactions. Key differences in substituent patterns, synthetic pathways, and physicochemical properties are highlighted below.

Methylated Derivatives :

- Compound I (Methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate): Synthesized via monomethylation of the parent carboxylic acid using dimethyl sulfate, yielding 87%. The hydroxyl group at C5 remains unmodified .

- Compound II (Methyl 6-acetyl-5-methoxy-2-methyl-1-benzofuran-3-carboxylate):

Dimethylation of the parent compound replaces both the carboxylic acid (C3) and hydroxyl (C5) groups with methoxy substituents, yielding 78% .

Halogenated Derivatives :

- Compound III (Methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate):

Bromination of Compound I introduces Br at C4 and replaces the acetyl group with a dibromoacetyl moiety (yield: 77%) . - Compound IV (Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate):

Bromination of Compound II occurs exclusively at the acetyl group due to steric hindrance from the C5 methoxy group (yield: 78%) .

Key Observations :

- Methylation at C5 (Compound II) directs halogenation to the acetyl group, whereas the hydroxyl group in Compound I allows both ring (C4) and acetyl substitutions .

- Halogenation significantly increases molecular weight (e.g., Compound III: 506.8 g/mol vs. Compound I: 247.1 g/mol), impacting solubility and reactivity .

Physicochemical Properties

Melting Points :

| Compound | Melting Point (°C) |

|---|---|

| I | 170–171 |

| II | 118–119 |

| III | 149–150 |

| IV | 135–138 |

The lower melting point of Compound II compared to I suggests reduced intermolecular hydrogen bonding due to methoxy substitution at C5 . Halogenated derivatives exhibit intermediate melting points, reflecting altered crystal packing from bulky substituents .

NMR Data :

| Compound | Key NMR Shifts (δ, ppm) |

|---|---|

| I | 12.17 (C5-OH), 7.76 (C7-H), 3.93 (COOCH3) |

| II | 3.95 (C5-OCH3), 7.83 (C7-H), 3.87 (COOCH3) |

| III | 11.98 (C5-OH), 8.00 (C7-H), 6.72 (COCHBr2) |

| IV | 7.22 (COCHBr2), 4.05 (COOCH3), 3.98 (C5-OCH3) |

The absence of a hydroxyl proton signal in Compound II confirms complete methylation at C4. Halogenation introduces downfield shifts for acetyl protons (e.g., COCHBr2 in III: δ 6.72) .

Reactivity and Functional Group Effects

Biological Activity

6-Acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid is a compound of significant interest due to its diverse biological activities, particularly in antimicrobial and anticancer applications. This article explores the synthesis, biological evaluations, and potential therapeutic applications of this compound.

Chemical Structure and Properties

This compound belongs to the benzofuran family, characterized by a benzene ring fused to a furan ring. Its molecular formula is with a molecular weight of approximately 234.205 g/mol. The structural features include:

- Acetyl group at the 6-position

- Hydroxyl group at the 5-position

- Carboxylic acid group at the 3-position

These functional groups contribute to its chemical reactivity and biological properties.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of this compound and its derivatives. Key findings include:

- Minimum Inhibitory Concentrations (MIC) : Various derivatives exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi. For example, MIC values for some derivatives ranged from 50 to 200 µg/mL against selected strains .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Compound I | 50 | Gram-positive |

| Compound II | 100 | Candida spp. |

| Compound III | 200 | Gram-negative |

Anticancer Activity

In addition to antimicrobial effects, research has highlighted the anticancer potential of this compound. A study focused on benzofuran-based carboxylic acids demonstrated their ability to inhibit carbonic anhydrases (CAs), which are crucial in cancer metabolism. Notably, one derivative exhibited an IC50 value of 2.52 ± 0.39 μM against breast cancer cell lines (MCF-7 and MDA-MB-231) .

The anticancer activity appears to be linked to:

- Cell Cycle Arrest : Treatment with specific derivatives resulted in significant G2-M phase arrest in MDA-MB-231 cells.

- Induction of Apoptosis : The percentage of apoptotic cells increased significantly after treatment, indicating that these compounds may trigger programmed cell death pathways .

Synthesis and Derivative Studies

The synthesis of this compound typically involves several chemical transformations, including refluxing with potassium carbonate in acetone followed by purification techniques such as column chromatography. Various halogenated derivatives have been synthesized to evaluate their biological activities further.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid and its derivatives?

- Methodological Answer : The compound and its derivatives are synthesized via methylation and halogenation. Starting with the parent compound, methylation is achieved using dimethyl sulfate under controlled alkaline conditions (e.g., NaH in THF at 0°C), followed by halogenation with agents like bromine or chlorine. Purification involves column chromatography, and structural confirmation relies on -NMR and X-ray crystallography for stereochemical analysis .

Q. Which analytical techniques are most effective for confirming the structure of this compound?

- Methodological Answer :

- -NMR : Identifies substituent positions and confirms methylation/halogenation success (e.g., acetyl group at δ 2.5–2.7 ppm, aromatic protons at δ 6.5–7.2 ppm).

- X-ray crystallography : Resolves stereochemical ambiguities, particularly for halogenated derivatives (e.g., C4 vs. acetyl substitution in compound III vs. IV) .

- Mass spectrometry : Validates molecular weight and fragmentation patterns for derivatives like methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate .

Q. What are the key considerations in designing experiments for methylating the hydroxyl group?

- Methodological Answer : Use alkylating agents (e.g., dimethyl sulfate) in anhydrous solvents (THF or DMF) under inert atmospheres. Monitor reaction progress via TLC to avoid over-alkylation. Quench excess NaH with ice-cold water and isolate products via acid-base extraction .

Advanced Research Questions

Q. How can researchers address contradictions in regioselectivity during halogenation of the benzofuran core?

- Methodological Answer : Regioselectivity depends on electronic and steric factors. For example, halogenation at C4 vs. the acetyl group (as in compounds III and VII) can be controlled by adjusting reaction temperature and halogenating agent reactivity. Use directing groups (e.g., electron-withdrawing acetyl) to favor specific positions. Cross-validate results with computational modeling (DFT) to predict reactive sites .

Q. What strategies optimize the synthesis of halogenated derivatives while minimizing side reactions?

- Methodological Answer :

- Controlled stoichiometry : Use 1.1–1.3 equivalents of halogenating agents (e.g., Br or Cl) to avoid dihalogenation.

- Low-temperature conditions : Perform reactions at −10°C to 0°C to reduce radical side reactions.

- In situ monitoring : Employ HPLC or -NMR to detect intermediates and terminate reactions at optimal yields .

Q. How can researchers analyze the electronic effects of substituents on the benzofuran ring's reactivity?

- Methodological Answer :

- Computational studies : Use DFT calculations to map electron density and predict sites for electrophilic/nucleophilic attacks.

- Comparative spectroscopy : Compare -NMR chemical shifts of substituted vs. unsubstituted derivatives to assess electron-withdrawing/donating effects (e.g., acetyl groups decrease electron density at adjacent carbons) .

Q. What methodologies resolve contradictions in spectral data for structurally similar derivatives?

- Methodological Answer :

- 2D-NMR (COSY, NOESY) : Resolve overlapping signals in crowded aromatic regions.

- X-ray crystallography : Provide unambiguous confirmation of substituent positions (e.g., distinguishing C4-bromo vs. acetyl-dibromo in compound III) .

- Isotopic labeling : Use deuterated analogs to trace reaction pathways and validate mechanisms .

Notes for Experimental Design

- Reactivity of the Acetyl Group : The acetyl moiety is prone to nucleophilic substitution under basic conditions. Protect it with trimethylsilyl groups during methylation to prevent undesired side reactions .

- Handling Hydroxy Groups : The phenolic -OH group can oxidize; use antioxidants like BHT during long-term storage or reactions under aerobic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.